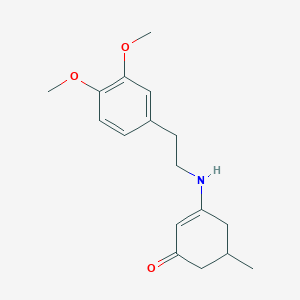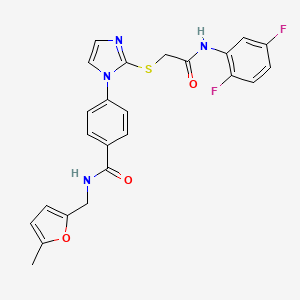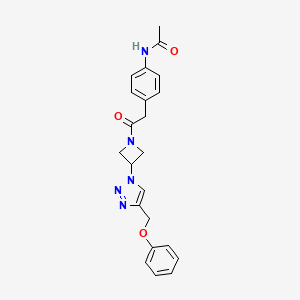
3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5-methylcyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5-methylcyclohex-2-EN-1-one” is a chemical compound with the empirical formula C13H18N2O2 . It is closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC1=CC=C (CCNCCC#N)C=C1OC . The InChI key for this compound is ADBWWKCONMODJQ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 234.29 . The compound is a solid .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5-methylcyclohex-2-EN-1-one and related compounds have been studied for their unique reactivity in chemical synthesis. For instance, studies have explored the reactivity of similar compounds with carbanionic nucleophiles, providing insights into complex reaction mechanisms and potential synthetic applications in medicinal chemistry and material science. These investigations often involve exploring different conditions and reagents to understand the fundamental chemistry of these compounds (Brown, Burge, & Collins, 1984).
Fluorescent Probes and Sensors
Certain derivatives of this compound have been utilized in the development of fluorescent probes and sensors. These compounds, when modified appropriately, can exhibit high selectivity and sensitivity towards specific metal ions such as Hg2+ and Cu2+. This application is significant in environmental monitoring and analytical chemistry, where detecting trace amounts of metal ions is crucial (Guo et al., 2014).
Anticonvulsant Properties
Some enaminones, which are structurally related to this compound, have been studied for their anticonvulsant properties. Research in this area focuses on the structural analysis and hydrogen bonding patterns of these compounds, which can provide valuable insights into their potential therapeutic applications in treating seizure disorders (Kubicki, Bassyouni, & Codding, 2000).
Antibacterial and Antimicrobial Studies
Some novel heterocyclic compounds containing elements of this compound structure have been synthesized and evaluated for their antibacterial properties. These studies contribute to the field of medicinal chemistry, especially in the search for new antimicrobial agents to combat resistant bacterial strains (Iyun et al., 2015).
Catalytic Applications
Some derivatives of this compound have been explored for their use in catalysis. Studies have examined the use of these compounds in various catalytic reactions, including the synthesis of complex organic compounds and the development of new catalytic processes (Zeng et al., 2009).
Mecanismo De Acción
Mode of Action
Bevantolol acts as an antagonist at Beta-1 adrenergic receptors . It binds to these receptors and inhibits their normal function, which is typically activated by epinephrine. This inhibition leads to a decrease in heart rate and blood pressure .
Pharmacokinetics
Like other beta-blockers, it is likely to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of Bevantolol’s action is a reduction in heart rate and blood pressure . This makes it effective in the treatment of conditions like hypertension and angina pectoris .
Action Environment
Environmental factors such as diet, other medications, and individual patient characteristics can influence the action, efficacy, and stability of Bevantolol. For instance, other medications that affect heart rate or blood pressure can interact with Bevantolol, potentially leading to additive or antagonistic effects .
Análisis Bioquímico
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, can interact with multiple receptors, contributing to their diverse biological activities .
Cellular Effects
Related indole derivatives have been shown to have significant effects on cellular processes .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mechanism of action for this compound .
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-5-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-8-14(11-15(19)9-12)18-7-6-13-4-5-16(20-2)17(10-13)21-3/h4-5,10-12,18H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIWCDJCDZRIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2856867.png)



![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2856875.png)
![2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2856877.png)
![N-(4-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2856879.png)
![1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2856881.png)
![N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2856882.png)

![7-Methoxy-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2856885.png)
